tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate
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Overview
Description
tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate is a chemical compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a triazolopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate typically involves the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridazine derivatives.
Introduction of the Chloro Substituent: The chloro substituent can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a carbamation reaction using tert-butyl chloroformate and a suitable base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The triazolopyridazine core can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms of the compound.
Hydrolysis Reactions: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, primary amines, or thiols in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis Reactions: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of substituted triazolopyridazines.
Oxidation Reactions: Formation of oxidized triazolopyridazine derivatives.
Reduction Reactions: Formation of reduced triazolopyridazine derivatives.
Hydrolysis Reactions: Formation of the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate
- tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate
Uniqueness
tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
tert-butyl N-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O2/c1-10(2,3)18-9(17)13-6-4-7(11)15-16-5-12-14-8(6)16/h4-5H,1-3H3,(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYPUIIDDDBELX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN2C1=NN=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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